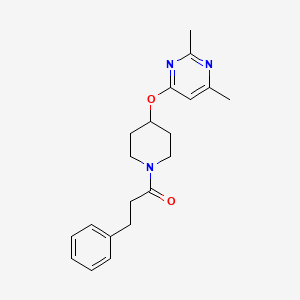
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : Approximately 246.30 g/mol
- CAS Number : 2034580-10-2
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Intermediate : The reaction of 2,6-dimethylpyrimidine with a halogenating agent to introduce the oxy group.
- Piperidine Ring Formation : Cyclization reactions involving suitable precursors.
- Coupling Reaction : The piperidine intermediate is coupled with the pyrimidine derivative.
- Final Modifications : Introduction of the phenylpropanone moiety through appropriate substitution reactions.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.
- Anticancer Properties : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or microbial resistance mechanisms.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that compounds structurally related to this molecule exhibit significant cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values for these compounds suggest potent activity at low concentrations, indicating that they could be developed as anticancer agents.
- Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the exact mechanisms and efficacy against specific pathogens.
- Pharmacological Evaluation : Ongoing pharmacological evaluations are focusing on the safety profile and therapeutic index of this compound in preclinical models to assess its viability for clinical applications.
Eigenschaften
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-14-19(22-16(2)21-15)25-18-10-12-23(13-11-18)20(24)9-8-17-6-4-3-5-7-17/h3-7,14,18H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFALLMSIOTCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














